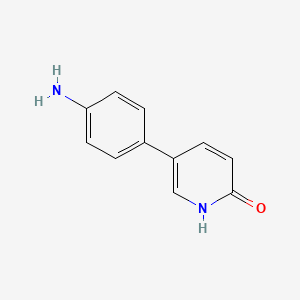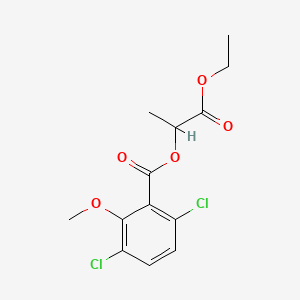
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester is a chemical compound with the molecular formula C13H14Cl2O5 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a methoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with 2-ethoxy-1-methyl-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions
Major Products Formed
Oxidation: Formation of 3,6-dichloro-2-methoxybenzoic acid.
Reduction: Formation of 3,6-dichloro-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives
Scientific Research Applications
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a potential herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: A precursor in the synthesis of the ester.
Dicamba: A widely used herbicide with a similar chemical structure.
2-Methoxy-3,6-dichlorobenzoic acid: Another related compound with similar properties
Uniqueness
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
87214-73-1 |
|---|---|
Molecular Formula |
C13H14Cl2O5 |
Molecular Weight |
321.15 g/mol |
IUPAC Name |
(1-ethoxy-1-oxopropan-2-yl) 3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C13H14Cl2O5/c1-4-19-12(16)7(2)20-13(17)10-8(14)5-6-9(15)11(10)18-3/h5-7H,4H2,1-3H3 |
InChI Key |
SJWOCKTZFQIKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)

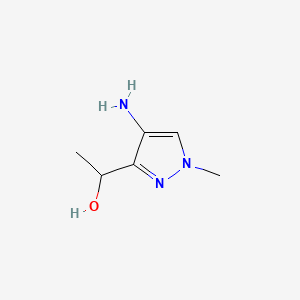
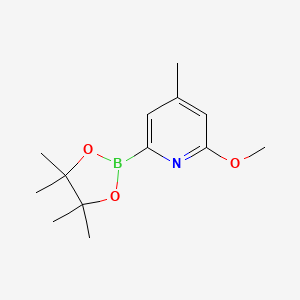
![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)
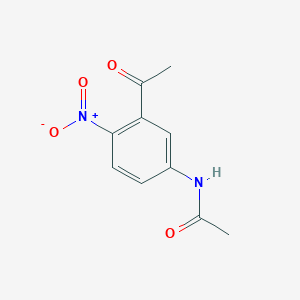

![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)
![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)
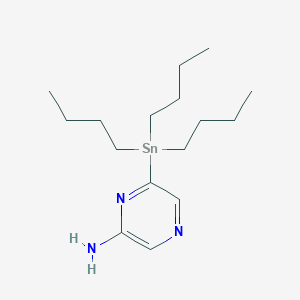
![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)
